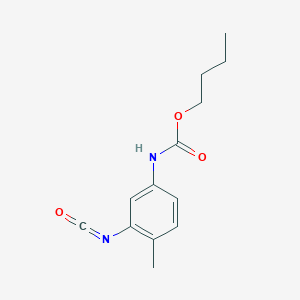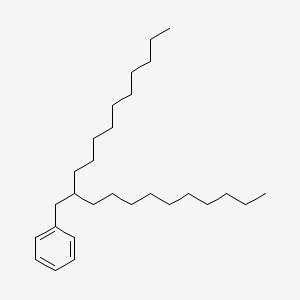
11-Benzylheneicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Benzylheneicosane is an organic compound that belongs to the class of long-chain hydrocarbons It is a derivative of heneicosane, which is a straight-chain saturated hydrocarbon with the chemical formula C21H44 The addition of a benzyl group to the eleventh carbon atom of heneicosane results in the formation of this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylheneicosane can be achieved through several methods. One common approach involves the alkylation of heneicosane with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the deprotonation of heneicosane to form a carbanion, which then attacks the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
11-Benzylheneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: The benzyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of benzyl alcohol, benzyl ketone, or benzoic acid derivatives.
Reduction: Formation of reduced hydrocarbons or alcohols.
Substitution: Formation of nitrobenzyl, sulfonylbenzyl, or halobenzyl derivatives.
Aplicaciones Científicas De Investigación
11-Benzylheneicosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes and its effect on lipid bilayers.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 11-Benzylheneicosane depends on its specific application. In biological systems, it may interact with lipid bilayers and cell membranes, altering their fluidity and permeability. The benzyl group can also participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Heneicosane: The parent compound of 11-Benzylheneicosane, a straight-chain saturated hydrocarbon.
Benzylheneicosane Derivatives: Compounds with different substitution patterns on the heneicosane chain.
Uniqueness
This compound is unique due to the presence of the benzyl group at the eleventh carbon atom, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
55334-72-0 |
|---|---|
Fórmula molecular |
C28H50 |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
2-decyldodecylbenzene |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-18-22-27(26-28-24-20-17-21-25-28)23-19-16-14-12-10-8-6-4-2/h17,20-21,24-25,27H,3-16,18-19,22-23,26H2,1-2H3 |
Clave InChI |
QSAWTJXMGNQJFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)
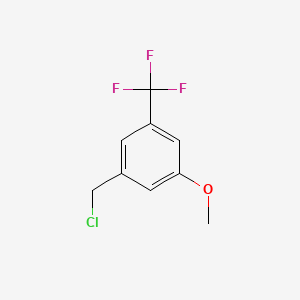
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)


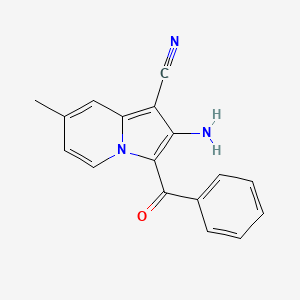

![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
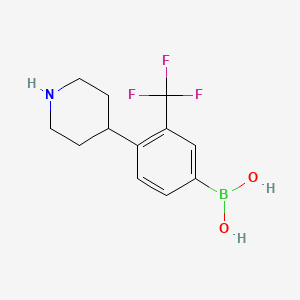
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
